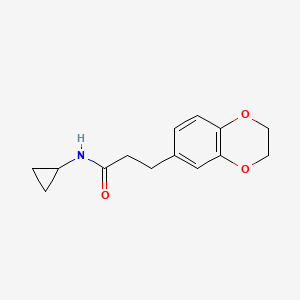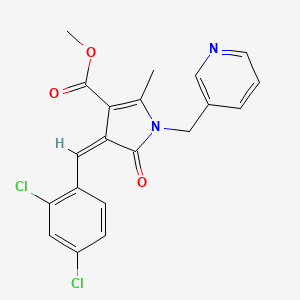![molecular formula C15H26N2O2 B4845310 1-butyl-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4845310.png)
1-butyl-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone
Descripción general
Descripción
1-Butyl-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone is a chemical compound that is commonly referred to as BMK or Phenylacetone. It is a key precursor in the synthesis of numerous pharmaceuticals and illicit drugs, including amphetamines and opioids. BMK has been the focus of extensive scientific research due to its potential applications in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of BMK is not well understood. However, it is believed to act as a precursor in the synthesis of neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects:
BMK has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, which can lead to increased alertness and arousal. It has also been shown to have analgesic and anesthetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMK has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful precursor in the synthesis of numerous drugs. However, it is also highly regulated due to its potential use in the synthesis of illicit drugs, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are numerous future directions for research on BMK. One area of interest is the potential use of BMK as an analgesic and anesthetic agent. Another area of interest is the development of new synthetic methods for BMK that are more efficient and environmentally friendly. Additionally, research on the mechanism of action of BMK could lead to the development of new drugs that target the neurotransmitter systems involved in mood, attention, and arousal.
Aplicaciones Científicas De Investigación
BMK has been extensively studied for its potential applications in the pharmaceutical industry. It has been used as a precursor in the synthesis of numerous drugs, including amphetamines, opioids, and benzodiazepines. BMK has also been investigated for its potential as an analgesic and anesthetic agent.
Propiedades
IUPAC Name |
1-butyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-3-4-8-16-11-13(10-14(16)18)15(19)17-9-6-5-7-12(17)2/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIYMOPEXOBUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)N2CCCCC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-[(2-methylpiperidino)carbonyl]-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B4845248.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenyl-N-2-pyridinylpropanamide](/img/structure/B4845261.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4845264.png)

![dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4845273.png)
![N-{5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4845275.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B4845284.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4845288.png)
![N-(4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4845302.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide](/img/structure/B4845321.png)
![3-[(2-{[4-(acetylamino)benzoyl]amino}-3-phenylacryloyl)amino]benzoic acid](/img/structure/B4845329.png)